Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
Brand Name: Vulcanchem
CAS No.: 135782-26-2
VCID: VC0190224
InChI: InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H
SMILES: CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.768

Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride

CAS No.: 135782-26-2

Cat. No.: VC0190224

Molecular Formula: C14H20ClNO3

Molecular Weight: 285.768

* For research use only. Not for human or veterinary use.

Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride - 135782-26-2

Specification

CAS No. 135782-26-2
Molecular Formula C14H20ClNO3
Molecular Weight 285.768
IUPAC Name ethyl 4-benzylmorpholine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H
Standard InChI Key OJZLYOLEHIUKPS-UHFFFAOYSA-N
SMILES CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl

Introduction

Structural Characteristics and Chemical Identity

Molecular Structure

Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride is derived from the parent compound Ethyl 4-Benzyl-2-morpholinecarboxylate through salt formation with hydrochloric acid. The parent compound features a morpholine ring with a benzyl substituent at the nitrogen (4-position) and an ethyl carboxylate group at the 2-position. The addition of hydrochloric acid creates a salt at the nitrogen of the morpholine ring.

The parent compound has a molecular formula of C₁₄H₁₉NO₃, with the hydrochloride salt adding HCl to become C₁₄H₁₉NO₃·HCl . The structural backbone consists of the morpholine heterocycle, which contains both oxygen and nitrogen atoms in a six-membered ring, creating a versatile pharmacophore with multiple potential interaction sites.

Chemical Identifiers

The parent compound Ethyl 4-Benzyl-2-morpholinecarboxylate is identified by several standard chemical identifiers that help in its precise recognition in chemical databases and literature. These identifiers include:

Identifier TypeValue
CAS Number107904-08-5, 135072-32-1
InChIInChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
InChIKeyJDVADOGJQJZIOJ-UHFFFAOYSA-N
Molecular Formula (Free Base)C₁₄H₁₉NO₃
Molecular Formula (HCl Salt)C₁₄H₁₉NO₃·HCl

The compound is also known by several synonyms including 4-phenylmethyl-2-morpholinecarboxylic acid ethyl ester and 2-Morpholinecarboxylic acid, 4-(phenylmethyl)-, ethyl ester .

Structural Comparison with Related Compounds

A structurally related compound is Ethyl 4-benzyl-2-methylmorpholine-2-carboxylate (C₁₅H₂₁NO₃), which contains an additional methyl group at the 2-position . This structural variation demonstrates the possibility of further substitutions on the morpholine ring, which could lead to compounds with different pharmacological profiles. The comparison between these compounds provides insights into structure-activity relationships and potential modifications for optimizing desired properties.

Physical and Chemical Properties

Physical Properties

The physical properties of Ethyl 4-Benzyl-2-morpholinecarboxylate (free base) are well-characterized and can provide insights into the expected properties of its hydrochloride salt. The hydrochloride salt typically exhibits different solubility characteristics, often with enhanced water solubility compared to the free base.

Table 1: Physical Properties of Ethyl 4-Benzyl-2-morpholinecarboxylate (Parent Compound)

PropertyValue
Molecular Weight (Free Base)249.306 g/mol
Density1.1±0.1 g/cm³
Boiling Point330.3±37.0 °C at 760 mmHg
Flash Point153.6±26.5 °C
Exact Mass249.136490
LogP1.84
PSA38.77000
Vapor Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.531

These data are derived from the free base form , and the hydrochloride salt would be expected to have increased molecular weight, higher melting point, and different solubility properties, typically with enhanced water solubility and reduced lipophilicity compared to the free base.

Synthesis and Preparation Methods

Synthetic Pathways

Several synthetic routes for the preparation of Ethyl 4-Benzyl-2-morpholinecarboxylate have been documented, which could be followed by salt formation to obtain the hydrochloride derivative. One well-established method involves the conversion of 4-benzyl-morpholine-2-carbonitrile to the corresponding ethyl ester.

Synthesis from 4-Benzyl-morpholine-2-carbonitrile

This method represents a direct approach to synthesizing the parent compound, with high reported yields:

  • A solution of 4-benzyl-morpholine-2-carbonitrile (113.0 g, 0.56 mol) in ethanol (1030 mL) is treated with concentrated sulfuric acid (165 mL).

  • The reaction mixture is heated under reflux for 66 hours.

  • After cooling, the solution is concentrated to half volume and basified with aqueous potassium carbonate.

  • The product is extracted into diethyl ether, dried over magnesium sulfate, filtered, and evaporated to yield the desired compound.

  • Reported yield: 87% .

An alternative scaled-up procedure using similar chemistry has also been reported:

  • 4-benzyl-morpholine-2-carbonitrile (1867 g, 9.23 mol) and ethanol (20 L) are combined in a reactor.

  • Concentrated sulfuric acid (2.76 L, 50 mol) is added at 15-20°C over 20 minutes.

  • The solution is heated to reflux for 2.5 days.

  • Work-up involves distillation of solvent, addition of water, pH adjustment, and extraction with ethyl acetate.

  • Reported yield: 87% .

Purification and Resolution

For applications requiring enantiomerically pure material, chiral HPLC separation methods have been documented:

  • Column: Daicel Chiralpak OJ 20 μm, 25 cm

  • Mobile phase: 100% EtOH + 0.3% DMEA

  • Flow rate: 0.4 mL/min

  • Detection wavelength: 260 nm

  • Retention time of the desired enantiomer: 20.25 minutes

This enantioselective purification step is particularly relevant for pharmaceutical applications where one enantiomer may demonstrate superior pharmacological properties or fewer adverse effects compared to the other.

Chemical Reactions and Transformations

Functional Group Modifications

The Ethyl 4-Benzyl-2-morpholinecarboxylate structure contains several sites amenable to chemical modifications, particularly:

  • The ester group, which can undergo hydrolysis, transesterification, or reduction

  • The benzyl group, which can be removed by catalytic hydrogenation

  • The morpholine nitrogen, which can participate in alkylation or acylation reactions

Debenzylation Reactions

The removal of the benzyl group from the nitrogen atom of the morpholine ring has been documented using catalytic transfer hydrogenation:

  • A mixture of Ethyl 4-benzyl-2-morpholinecarboxylate, di-tert-butyl dicarbonate, 1-methyl-1,4-cyclohexadiene, and 10% palladium on charcoal in ethanol is heated to 88°C.

  • The reaction progress is monitored by TLC, with additional reagents added as needed.

  • After filtration and evaporation, column chromatography purification yields the debenzylated product .

Grignard Reactions

The ester functionality in Ethyl 4-Benzyl-2-morpholinecarboxylate can react with Grignard reagents to form tertiary alcohols:

  • A solution of Ethyl 4-benzyl-morpholine-2-carboxylic acid ethyl ester in tetrahydrofuran is added to 2-methoxybenzylmagnesium chloride at -10°C.

  • After reaction completion, aqueous workup and extraction yield 2-(4-benzyl-morpholin-2-yl)-1,3-bis-(2-methoxy-phenyl)-propan-2-ol.

  • This intermediate can be further modified, such as through debenzylation, to yield 1,3-Bis-(2-methoxy-phenyl)-2-morpholin-2-yl-propan-2-ol hydrochloride .

These transformation reactions demonstrate the versatility of Ethyl 4-Benzyl-2-morpholinecarboxylate as a building block for the synthesis of more complex structures with potential pharmaceutical applications.

Analytical Characterization

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) conditions for the analysis and purification of the compound have been reported:

  • Chiral separation using Daicel Chiralpak OJ column

  • Mobile phase consisting of 100% ethanol with 0.3% dimethylethylamine

  • Detection at 260 nm wavelength

These analytical methods are essential for quality control and for ensuring the identity, purity, and stereochemical integrity of the compound for research and pharmaceutical applications.

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